molecular formula C12H6N4 B3149837 5,5'-Diethynyl-2,2'-bipyrimidine CAS No. 679844-18-9

5,5'-Diethynyl-2,2'-bipyrimidine

Cat. No.: B3149837
CAS No.: 679844-18-9
M. Wt: 206.20 g/mol
InChI Key: XYXWDJJDLQKJDO-UHFFFAOYSA-N
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Description

5,5’-Diethynyl-2,2’-bipyrimidine: is an organic compound with the molecular formula C12H6N4 and a molecular weight of 206.20 g/mol . This compound is known for its unique physical and chemical properties, making it a valuable subject in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diethynyl-2,2’-bipyrimidine typically involves the coupling of 2,2’-bipyrimidine with ethynyl groups. The reaction conditions often require the use of palladium catalysts and copper co-catalysts in an inert atmosphere to facilitate the coupling reaction.

Industrial Production Methods: While specific industrial production methods for 5,5’-Diethynyl-2,2’-bipyrimidine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Diethynyl-2,2’-bipyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the ethynyl groups.

    Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions are common for substituting the ethynyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes.

Scientific Research Applications

5,5’-Diethynyl-2,2’-bipyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5,5’-Diethynyl-2,2’-bipyrimidine involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in various chemical reactions, leading to the formation of new compounds with distinct properties. These interactions can affect biological pathways and potentially lead to therapeutic effects.

Comparison with Similar Compounds

  • 5,5’-Dimethyl-2,2’-bipyridine
  • 4,4’-Dimethyl-2,2’-bipyridine
  • 6,6’-Dimethyl-2,2’-bipyridine
  • 2,2’-Bipyridine

Comparison: 5,5’-Diethynyl-2,2’-bipyrimidine is unique due to the presence of ethynyl groups, which provide distinct reactivity compared to similar compounds with methyl or other substituents. This uniqueness makes it valuable for specific applications where the ethynyl functionality is required.

Properties

IUPAC Name

5-ethynyl-2-(5-ethynylpyrimidin-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c1-3-9-5-13-11(14-6-9)12-15-7-10(4-2)8-16-12/h1-2,5-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXWDJJDLQKJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(N=C1)C2=NC=C(C=N2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40790690
Record name 5,5'-Diethynyl-2,2'-bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40790690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679844-18-9
Record name 5,5'-Diethynyl-2,2'-bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40790690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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